

# NI-42 vs. Kovar: A Comparative Guide for Hermetic Sealing Applications

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## Compound of Interest

Compound Name: NI-42

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In the realms of advanced research, scientific instrumentation, and pharmaceutical development, the integrity of hermetically sealed components is paramount. The choice of material for creating these seals dictates the reliability and longevity of sensitive electronics, optics, and drug delivery systems. This guide provides an objective comparison of two commonly used alloys, **NI-42** (Alloy 42) and Kovar (ASTM F-15), for hermetic sealing applications, supported by material property data and standardized experimental protocols.

## Material Properties: A Quantitative Comparison

The selection of an appropriate alloy for hermetic sealing hinges on its physical and thermal properties, particularly its Coefficient of Thermal Expansion (CTE), which must closely match that of the sealing material (typically glass or ceramic) to prevent stress-induced failures during temperature fluctuations.

Property	NI-42 (Alloy 42)	Kovar (ASTM F-15 Alloy)	Significance in Hermetic Sealing
Chemical Composition	~42% Nickel (Ni), ~58% Iron (Fe)[1][2]	~29% Nickel (Ni), ~17% Cobalt (Co), ~53% Iron (Fe)[1][2]	The addition of cobalt in Kovar significantly influences its CTE and provides a more stable expansion profile over a wider temperature range.
Coefficient of Thermal Expansion (CTE)	$4.0 - 7.4 \times 10^{-6}/^{\circ}\text{C}$ (30°C to 450°C)[3]	$4.6 - 5.2 \times 10^{-6}/^{\circ}\text{C}$ (30°C to 400°C)[3]	Kovar's CTE is specifically engineered to match that of borosilicate glasses and alumina ceramics, making it the preferred choice for high-integrity seals.[3] NI-42 is a suitable match for some ceramics and glasses but has a wider CTE range.
Thermal Conductivity	~11.0 W/m·K	~17.3 W/m·K	Higher thermal conductivity allows for better heat dissipation, which can be critical for enclosed electronic components.
Electrical Resistivity	~71 $\mu\Omega\cdot\text{cm}$	~49 $\mu\Omega\cdot\text{cm}$	Lower resistivity is desirable for applications where the alloy serves as an electrical conductor.

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#### Mechanical Properties (Annealed)

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Tensile Strength	~517 MPa	~517 MPa	Both alloys exhibit similar tensile strength in their annealed state.
Yield Strength	~276 MPa	~345 MPa	Kovar possesses a higher yield strength, indicating better resistance to plastic deformation under stress.

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## Performance in Hermetic Sealing: A Qualitative Assessment

While direct, publicly available experimental studies comparing the hermetic sealing performance of **NI-42** and Kovar are limited, their suitability for different applications can be inferred from their material properties and established industry practices.

Kovar (ASTM F-15) is the industry standard for high-reliability hermetic sealing.<sup>[4]</sup> Its CTE is a near-perfect match for borosilicate glasses, leading to minimal stress at the glass-to-metal interface over a broad temperature range. This results in robust, vacuum-tight seals essential for sensitive electronic and optical components, particularly in aerospace, defense, and medical applications. The oxide layer that forms on Kovar during heat treatment creates a strong, covalent bond with the glass, ensuring a durable hermetic seal.<sup>[4]</sup>

**NI-42** (Alloy 42) is often considered a more cost-effective alternative to Kovar.<sup>[2]</sup> Its CTE is suitable for sealing to some types of glasses and ceramics, particularly alumina.<sup>[5]</sup> However, its broader CTE range can lead to higher residual stress in the seal, potentially compromising long-term hermeticity, especially under harsh thermal cycling conditions. Therefore, **NI-42** is typically employed in applications where the hermeticity requirements are less stringent.<sup>[2]</sup> Some sources suggest that solder joints to **NI-42** may be weaker than those to Kovar.<sup>[6]</sup>

## Experimental Protocols for Hermetic Seal Validation

To ensure the integrity of a hermetic seal, a series of rigorous tests are performed, primarily governed by military and industry standards such as MIL-STD-883, Method 1014. These tests are designed to detect leaks over a wide range of sizes.

### Fine Leak Testing (Helium Mass Spectrometry)

This test is used to detect very small leaks.

Methodology:

- **Pressurization (Bombing):** The sealed component is placed in a chamber and pressurized with helium gas for a specific duration. The pressure and time are calculated based on the internal volume of the component.
- **Venting:** The chamber is vented to atmospheric pressure.
- **Vacuum & Detection:** The component is then placed in a vacuum chamber connected to a mass spectrometer. Any helium that has leaked into the component will escape into the vacuum and be detected by the mass spectrometer.
- **Leak Rate Calculation:** The measured helium flow rate is converted to an equivalent standard air leak rate.

### Gross Leak Testing

This test is designed to identify larger leaks that might be missed by the fine leak test.

Methodology (Bubble Emission Test):

- **Pressurization:** The component is pressurized with a tracer gas (e.g., nitrogen).
- **Immersion:** The pressurized component is immersed in a bath of heated, clear, inert liquid (e.g., a fluorocarbon).
- **Observation:** The observer looks for a stream of bubbles emanating from the component, which indicates a leak.

## Thermal Cycling/Shock

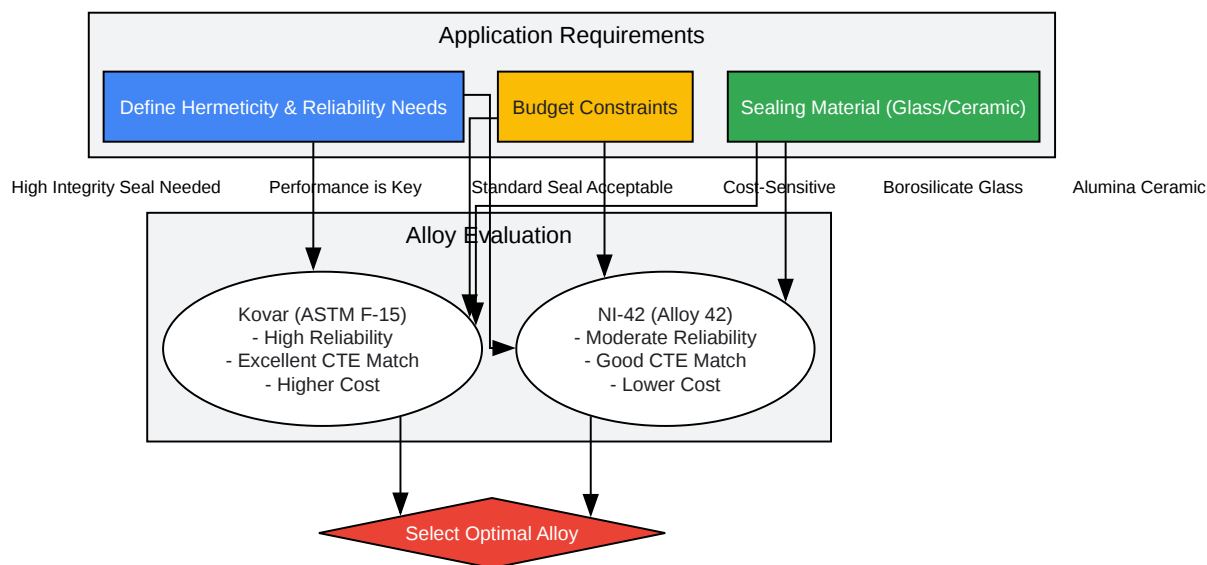
This test evaluates the reliability of the seal under temperature-induced stress.

Methodology:

- **Temperature Extremes:** The components are subjected to a specified number of cycles between high and low temperature extremes (e.g., -65°C to +150°C).
- **Dwell Time:** The components are held at each temperature extreme for a predetermined duration.
- **Transfer Time:** The time to transfer the components between the temperature extremes is controlled.
- **Post-Test Evaluation:** After thermal cycling, the components are subjected to fine and gross leak testing to assess the integrity of the seal.

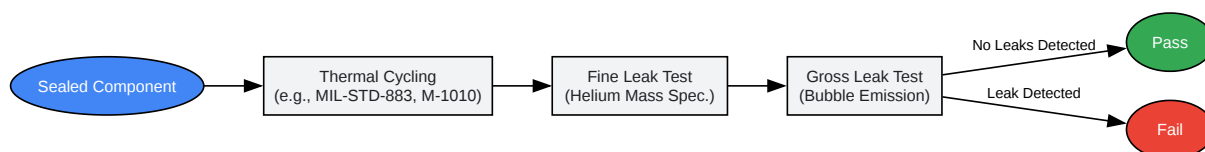
## Visualizing the Material Selection Process

The decision to use **NI-42** or Kovar is a function of several interrelated factors, as illustrated in the following diagrams.



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Caption: Decision workflow for selecting between **NI-42** and Kovar.



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